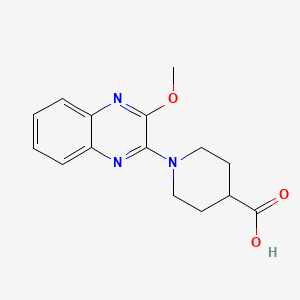

1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid

Description

1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at position 3 and a piperidine ring at position 2. The piperidine moiety is further functionalized with a carboxylic acid group at position 3. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The carboxylic acid group contributes to solubility and hydrogen-bonding capacity, critical for pharmacokinetic properties.

Properties

IUPAC Name |

1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-14-13(16-11-4-2-3-5-12(11)17-14)18-8-6-10(7-9-18)15(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRPFXSRWJLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The methoxy group is then introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

The piperidine ring can be constructed through cyclization reactions involving appropriate precursors. The final step involves the formation of the carboxylic acid group, which can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline ring system is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

- Methoxy vs. Chloro (Quinoxaline Ring): The methoxy group in the target compound is electron-donating, increasing quinoxaline ring electron density, whereas the chloro substituent (in C₁₄H₁₄ClN₃O₂) is electron-withdrawing. This difference impacts binding to electron-deficient biological targets.

- Carboxylic Acid vs. Ester (Piperidine Ring): The carboxylic acid group enhances solubility (e.g., Log S ~-1.5 for C₉H₁₅NO₄) compared to esters, which are more lipophilic but often metabolized to active acids in vivo.

Physicochemical Properties

- Molecular Weight: The target compound’s higher MW (~298.3 g/mol) compared to pyridine analogs (e.g., 274.23 g/mol) may influence bioavailability.

Biological Activity

1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid can be represented as follows:

This compound features a quinoxaline moiety, which is known for its diverse biological activities, coupled with a piperidine ring that enhances its pharmacological profile.

The mechanism of action for 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with various biological targets, including receptors and enzymes. The quinoxaline structure is particularly effective in modulating neurotransmitter systems, which can influence a range of physiological processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound has shown efficacy against various cancer types, suggesting it may serve as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Research indicates that 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid exhibits neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This activity is attributed to its ability to modulate signaling pathways related to cell survival.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against several pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 15 µM. The compound was found to induce apoptosis through caspase activation and PARP cleavage.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Treatment with 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxylic acid significantly reduced cell death and increased levels of antioxidant enzymes.

| Treatment | Cell Viability (%) | Catalase Activity (U/mg protein) |

|---|---|---|

| Control | 40 | 10 |

| Compound (5 µM) | 70 | 25 |

| Compound (10 µM) | 85 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.